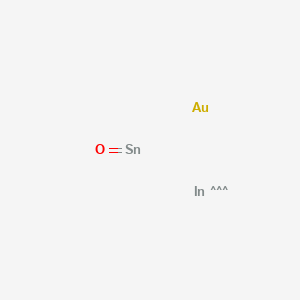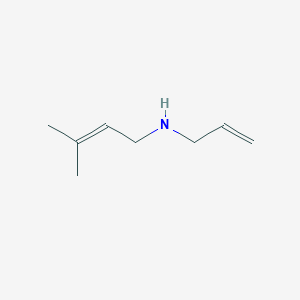
2-Buten-1-amine, 3-methyl-N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-amine, 3-methyl-N-2-propenyl- is an organic compound with the molecular formula C8H15N. It is a derivative of butenamine and is characterized by the presence of a butenyl group and a propenyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine, 3-methyl-N-2-propenyl- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-amine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyl-2-buten-1-amine in an appropriate solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add allyl bromide to the reaction mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Buten-1-amine, 3-methyl-N-2-propenyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-amine, 3-methyl-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted butenamines.
Applications De Recherche Scientifique
2-Buten-1-amine, 3-methyl-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Buten-1-amine, 3-methyl-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-1-amine: A simpler analog with a similar structure but lacking the propenyl group.
2-Methyl-N-(2-methyl-2-propenyl)-2-propen-1-amine: Another derivative with a similar backbone but different substituents.
Uniqueness
2-Buten-1-amine, 3-methyl-N-2-propenyl- is unique due to the presence of both butenyl and propenyl groups, which confer distinct reactivity and properties compared to its analogs. This dual functionality makes it a versatile compound in synthetic and research applications.
Propriétés
Numéro CAS |
403790-40-9 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-methyl-N-prop-2-enylbut-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-6-9-7-5-8(2)3/h4-5,9H,1,6-7H2,2-3H3 |
Clé InChI |
XBTMJTPDQFCLGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCNCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
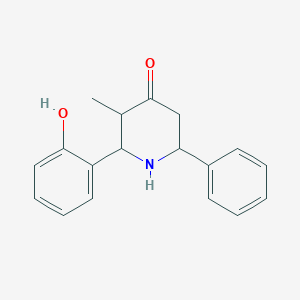

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
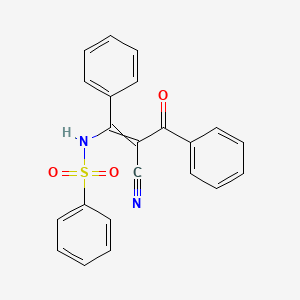
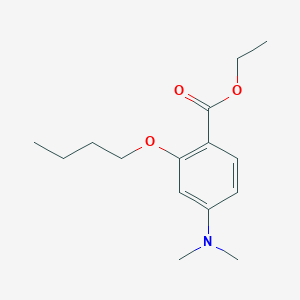
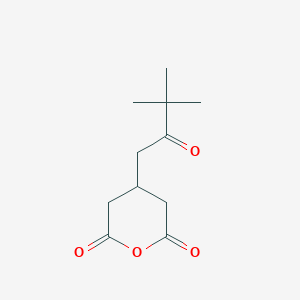
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
